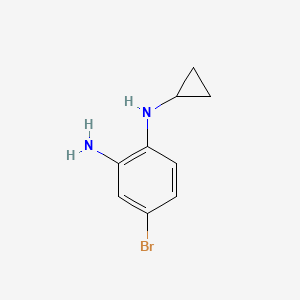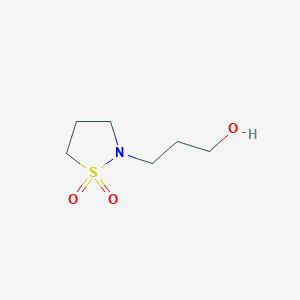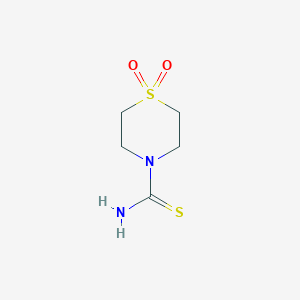
3-Bromo-2-iodo-4-methyl-5-nitropyridine
Vue d'ensemble
Description
“3-Bromo-2-iodo-4-methyl-5-nitropyridine” is a type of organic compound known as a halogenated nitropyridine . Nitropyridines are aromatic compounds containing a nitro group attached to a pyridine ring. Pyridines are six-membered rings with one nitrogen atom and five carbon atoms. The bromo, iodo, and methyl groups are substituents on the pyridine ring .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions, where the halogen (bromo and iodo) and nitro groups are introduced onto the pyridine ring. The methyl group can be introduced through various methods such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-iodo-4-methyl-5-nitropyridine” would consist of a pyridine ring with bromo, iodo, nitro, and methyl substituents at the 3rd, 2nd, 5th, and 4th positions respectively .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-2-iodo-4-methyl-5-nitropyridine” would depend on the reaction conditions and the reagents used. Generally, halogens on aromatic rings can undergo substitution reactions with nucleophiles. The nitro group can be reduced to an amino group, and the methyl group can participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-iodo-4-methyl-5-nitropyridine” would depend on its molecular structure. Generally, halogenated nitropyridines are solid at room temperature .Applications De Recherche Scientifique
Organic Synthesis
3-Bromo-2-iodo-4-methyl-5-nitropyridine is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing complex molecules. It can undergo various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds . Additionally, its nitro group can be reduced to an amine, providing a functional handle for further derivatization.
Pharmaceutical Research
In pharmaceutical research, this compound is used to synthesize a variety of bioactive molecules. Its reactivity with amines and other nucleophiles can lead to the development of new drugs. For instance, it can be used to create azaindole derivatives, which are a class of compounds with potential therapeutic applications .
Material Science
The compound’s utility in material science stems from its potential to modify the properties of materials. For example, it can be incorporated into polymers to alter their thermal stability or electronic properties. Its ability to act as a ligand for metal complexes also opens up possibilities in creating new catalytic systems .
Analytical Chemistry
In analytical chemistry, 3-Bromo-2-iodo-4-methyl-5-nitropyridine can serve as a standard or reagent in various chemical analyses. Its distinct spectroscopic properties allow it to be used as a reference compound in NMR and mass spectrometry studies to identify or quantify other substances .
Environmental Studies
While direct applications in environmental studies are not well-documented, compounds like 3-Bromo-2-iodo-4-methyl-5-nitropyridine can be used to study degradation processes or to develop sensors for detecting environmental pollutants. Its reactivity and stability under different conditions can provide insights into the behavior of similar organic compounds in the environment .
Biochemistry Research
In biochemistry research, halogenated nitropyridines are often used as probes or inhibitors to study biological systems. They can interact with enzymes or receptors, providing valuable information about biological pathways and mechanisms. This compound’s specific interactions with biomolecules can be studied to understand its potential effects on biological systems .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2-iodo-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXROEPJGNKPOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653953 | |
| Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-iodo-4-methyl-5-nitropyridine | |
CAS RN |
1150618-06-6 | |
| Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438896.png)





![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)



